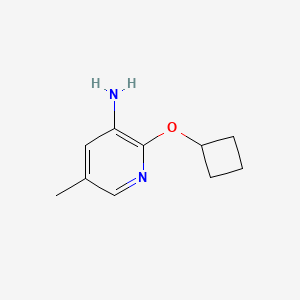

2-Cyclobutoxy-5-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-cyclobutyloxy-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H14N2O/c1-7-5-9(11)10(12-6-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |

InChI Key |

KKABKTJSBFYTNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2CCC2)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Cyclobutoxy 5 Methylpyridin 3 Amine

Reactivity Profiles of Substituted Pyridine (B92270) Nitrogen Centers

The nitrogen atom within the pyridine ring of 2-Cyclobutoxy-5-methylpyridin-3-amine possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. The reactivity of this nitrogen center is modulated by the electronic effects of the substituents on the ring.

The protonation of the pyridine nitrogen is a fundamental reaction, forming a pyridinium (B92312) salt. This reaction is favored in acidic conditions and significantly alters the reactivity of the entire molecule by making the pyridine ring much more electron-deficient and susceptible to nucleophilic attack. Alkylation of the pyridine nitrogen can also occur with suitable electrophiles, such as alkyl halides, to form quaternary pyridinium salts.

Table 1: Predicted Influence of Substituents on the Basicity of the Pyridine Nitrogen in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |

| Cyclobutoxy | C-2 | -I (dominant), +M | Decrease |

| Amino | C-3 | +M, +I | Increase |

| Methyl | C-5 | +I | Increase |

Transformations Involving the Amine Functionality at C-3

The primary aromatic amine at the C-3 position is a key site of reactivity, capable of participating in a variety of chemical transformations.

Nucleophilic Reactivity of Primary Aromatic Amines

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile. This nucleophilicity allows it to react with a wide range of electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the properties and biological activity of the molecule.

The amino group can also be alkylated, although direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amine derivatives.

Oxidation Reactions of the Amine Group

The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various oxidation states. For instance, mild oxidation might lead to the formation of nitroso or nitro compounds. It is also plausible that under certain oxidative conditions, dimerization could occur, leading to the formation of azo compounds. The presence of other oxidizable groups, such as the methyl group, could lead to a mixture of products depending on the selectivity of the oxidant. pipzine-chem.com

Reduction Reactions Leading to Amine Derivatives

While the amino group itself is in a reduced state, the pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions. Catalytic hydrogenation, for example, using catalysts like platinum, palladium, or rhodium, can lead to the saturation of the pyridine ring. nih.gov This transformation would yield 2-cyclobutoxy-5-methylpiperidin-3-amine, a saturated heterocyclic amine with significantly different chemical and physical properties from the parent aromatic compound. The conditions for such a reduction would need to be carefully controlled to avoid potential side reactions, such as hydrogenolysis of the cyclobutoxy group.

Reactivity at the Cyclobutoxy Substituent at C-2

Influence of Steric and Electronic Properties of the Cyclobutoxy Group on Overall Reactivity

The cyclobutoxy group is a moderately bulky substituent. Its presence at the C-2 position can sterically hinder the approach of reagents to the adjacent pyridine nitrogen and the C-3 amino group. This steric hindrance can affect the rates and regioselectivity of reactions involving these functional groups. For example, electrophilic attack at the pyridine nitrogen might be slower compared to a less hindered pyridine derivative. numberanalytics.com

Electronically, the oxygen atom of the cyclobutoxy group can donate electron density to the pyridine ring via resonance, although its primary effect is likely to be an electron-withdrawing inductive effect due to the electronegativity of the oxygen. This electronic influence can affect the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions.

Furthermore, the ether linkage of the cyclobutoxy group can be susceptible to cleavage under strong acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack on the cyclobutyl carbon or the C-2 carbon of the pyridine ring. Cleavage at the cyclobutyl-oxygen bond would yield 2-hydroxy-5-methylpyridin-3-amine and a cyclobutyl halide. The regioselectivity of the cleavage would depend on the relative stabilities of the potential carbocation intermediates or the steric accessibility for an SN2 attack.

Table 2: Summary of Potential Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Expected Product Type |

| Pyridine Nitrogen | Protonation | Strong Acids (e.g., HCl) | Pyridinium Salt |

| Pyridine Nitrogen | Alkylation | Alkyl Halides | Quaternary Pyridinium Salt |

| C-3 Amino Group | Acylation | Acyl Chlorides, Anhydrides | Amide |

| C-3 Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| C-3 Amino Group | Oxidation | Oxidizing Agents (e.g., H₂O₂) | Nitroso, Nitro, or Azo Compound |

| Pyridine Ring | Reduction | H₂/Catalyst (e.g., Pt, Pd, Rh) | Piperidine Derivative |

| C-2 Cyclobutoxy Group | Ether Cleavage | Strong Acids (e.g., HBr, HI) | 2-Hydroxypyridine Derivative |

Potential for Substitution Reactions at the Cyclobutoxy Moiety

The 2-cyclobutoxy group in this compound is an ether linkage, specifically an aryl alkyl ether. Generally, ethers are known for their low reactivity, making them suitable as solvents. libretexts.org However, the C–O bond can be cleaved under stringent conditions using strong acids. libretexts.orgmasterorganicchemistry.com

The most common method for ether cleavage is treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpearson.com Hydrochloric acid (HCl) is typically not reactive enough, though cleavage with pyridine hydrochloride has been reported in specific contexts. pearson.comreddit.com The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

The specific pathway, either SN1 or SN2, depends on the nature of the alkyl group. masterorganicchemistry.comviu.caucsb.edulibretexts.org

SN2 Pathway: If the alkyl group is primary or secondary, the halide nucleophile attacks the less sterically hindered carbon in a single concerted step.

SN1 Pathway: If the alkyl group is tertiary and can form a stable carbocation, the reaction proceeds through a two-step mechanism involving the formation of this carbocation intermediate.

For this compound, the ether is attached to a secondary carbon of the cyclobutane (B1203170) ring. The C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond and resistant to cleavage. libretexts.org Therefore, the reaction would exclusively involve the cleavage of the cyclobutyl-oxygen bond. The reaction would likely proceed via an SN2 mechanism, where the iodide or bromide ion attacks the secondary carbon of the cyclobutoxy group, leading to the formation of 2-hydroxy-5-methylpyridin-3-amine and a cyclobutyl halide. The strained nature of the four-membered cyclobutane ring could potentially influence the reaction rate compared to an acyclic secondary alkyl ether, but the fundamental mechanism is expected to remain the same.

| Reactant | Reagent | Potential Products | Mechanism Type |

|---|---|---|---|

| This compound | Excess HBr or HI, Heat | 2-hydroxy-5-methylpyridin-3-amine + Cyclobutyl bromide/iodide | SN2 |

Site-Selective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in this compound is governed by the electronic and steric effects of the three existing substituents: the 3-amino group, the 5-methyl group, and the 2-cyclobutoxy group. The pyridine ring itself is electron-deficient, which generally disfavors electrophilic aromatic substitution but makes it susceptible to nucleophilic attack and C-H activation. nih.gov

The substituents on the ring significantly modulate this reactivity:

3-Amino group: A very strong activating group, directing electrophilic attack and metalation to its ortho (C2, C4) and para (C6) positions.

2-Cyclobutoxy group: A strong activating alkoxy group, directing towards its ortho (C3) and para (C6) positions.

5-Methyl group: A weakly activating group, directing towards its ortho (C4, C6) and para (C2) positions.

Considering the positions are already substituted at C2, C3, and C5, the remaining sites for functionalization are C4 and C6. The directing effects of the substituents are largely cooperative, strongly activating these two positions. The C4 position is ortho to the powerful amino director and para to the methyl director. The C6 position is para to the amino director, ortho to the methyl director, and para to the alkoxy director. Both C4 and C6 are thus highly activated towards functionalization. The choice between C4 and C6 would depend on the specific reaction mechanism, with steric hindrance from the adjacent methyl group (at C5) and cyclobutoxy group (at C2) potentially influencing reactions at C6.

C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized substrates. rsc.orgresearchgate.netrsc.org The regioselectivity is typically controlled by a directing group that coordinates to the metal center, bringing it into proximity with a specific C-H bond. rsc.orgnih.gov

For this compound, several directing groups are present:

Pyridine Nitrogen: This is a classic and highly effective directing group for C-H activation at the C2 and C6 positions. nih.govresearchgate.netnih.gov Since the C2 position is blocked, the pyridine nitrogen would strongly direct functionalization to the C6 position.

Amino Group: Amine and amide groups are also competent directing groups. rsc.orgnih.gov The 3-amino group could potentially form a five-membered chelate with a metal catalyst to direct C-H activation at the C4 position.

The interplay between these directing effects would determine the ultimate site of functionalization. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. nih.govnih.gov For instance, palladium-catalyzed C-H arylation often relies on the pyridine nitrogen to form a cyclopalladated intermediate, which would favor C6 functionalization. nih.govrsc.org Conversely, certain catalytic systems that favor chelation with the amino group could promote functionalization at C4. Recent studies have also shown that 2-amino and 2-alkoxy pyridines can undergo C-H arylation at the C5 or C3 positions, guided by the formation of a transient, electron-deficient palladium intermediate, highlighting the complexity and tunability of these reactions. nih.gov

| Reaction Type | Typical Catalyst | Directing Group Effect | Predicted Major Site(s) | Reference Example |

|---|---|---|---|---|

| Arylation | Pd(OAc)2 | Pyridine-N | C6 | nih.govrsc.org |

| Alkenylation | [RhCp*Cl2]2 | Pyridine-N or Amine-N | C6 or C4 | nih.gov |

| Acetoxylation | Pd(OAc)2 | Pyridine-N | C6 | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for aryl/alkyl connections)

Cross-coupling reactions are fundamental in C-C and C-N bond formation. nih.gov While the parent molecule this compound does not possess a typical leaving group for cross-coupling, its halogenated derivatives would be excellent substrates. A hypothetical 4-bromo or 6-bromo derivative of the title compound could readily participate in reactions like the Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig couplings.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is particularly versatile. mdpi.com Studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that this reaction proceeds efficiently with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. nih.gov This provides a direct analogue for the potential reactivity of a halogenated derivative of this compound.

The efficiency and outcome of such coupling reactions are influenced by the electronic nature of the pyridine ring and the choice of ligand for the palladium catalyst. mdpi.comnih.gov The electron-donating amino and cyclobutoxy groups increase the electron density on the ring, which can slow the initial oxidative addition step of the catalytic cycle. However, they can also coordinate to the metal center, influencing catalyst activity and stability. The use of sterically bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields in the cross-coupling of electron-rich heteroaryl halides. nih.gov

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh3)4 | Triphenylphosphine (integral to catalyst) | K3PO4 | 1,4-Dioxane/H2O | nih.gov |

| Generic 2-Halopyridine | Arylboronic acid | Pd2(dba)3 | SPhos | K3PO4 | Toluene | researchgate.net |

Detailed Mechanistic Investigations

Understanding the reaction mechanisms is key to predicting and controlling the chemical behavior of this compound.

Catalytic Pathways Involving Pyridine Derivatives (e.g., Organocatalysis, Transition Metal Catalysis)

Beyond being a substrate, this compound has the potential to act as a catalyst or ligand itself.

Transition Metal Catalysis: Pyridine derivatives are ubiquitous as ligands in transition metal catalysis due to the strong coordination of the lone pair on the sp²-hybridized nitrogen atom to a metal center. nih.govresearchgate.netnih.gov The title compound could serve as a monodentate ligand through its pyridine nitrogen. Furthermore, the presence of the 3-amino group opens the possibility of it acting as a bidentate N,N'-chelating ligand. The electronic and steric properties of the ligand are crucial for the activity of the resulting metal complex. nih.gov The electron-donating nature of the amino, methyl, and cyclobutoxy groups would make this pyridine a strongly electron-donating ligand, which can stabilize metal centers in higher oxidation states and influence the rates of oxidative addition and reductive elimination in catalytic cycles.

Organocatalysis: Aminopyridines, particularly 4-aminopyridine (B3432731) (DMAP) derivatives, are highly effective nucleophilic catalysts for a wide range of reactions, most notably acylation reactions. While the title compound is a 3-aminopyridine, the amino group still enhances the nucleophilicity of the pyridine nitrogen through resonance. This would allow it to function as a nucleophilic organocatalyst, albeit likely less effective than a 4-aminopyridine analogue. It can also function as a Brønsted base, with its basicity modulated by the electronic contributions of the other substituents. Bifunctional organocatalysts containing both a Brønsted acid site (e.g., an amide proton) and a Lewis base site (e.g., an amine) can activate both the nucleophile and electrophile in a reaction, and derivatives of the title compound could be envisioned to operate through similar cooperative mechanisms. mdpi.com

Elucidation of Reaction Intermediates and Transition States

The functionalization reactions discussed in section 3.4 proceed through distinct intermediates and transition states.

C-H Activation: The mechanism of transition metal-catalyzed C-H activation is often complex. In many palladium-catalyzed reactions directed by the pyridine nitrogen, a key intermediate is a five-membered cyclometalated species, or palladacycle. nih.govrsc.org The formation of this intermediate is typically the rate-determining and selectivity-determining step. This step can proceed through several pathways, including concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a base, or oxidative addition. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these pathways, calculating the structures of transition states, and explaining the observed regioselectivity. acs.orgrsc.orgchemrxiv.orgnih.gov For instance, DFT studies have elucidated how the coordination of ligands and additives can alter the energy barriers of competing pathways, thereby switching the site-selectivity of functionalization. nih.govacs.org

Cross-Coupling Reactions: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving intermediates where the palladium center cycles between Pd(0) and Pd(II) oxidation states. mdpi.com The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Reactive Intermediates: While less common for this specific substitution pattern, functionalization of pyridines can also proceed through highly reactive intermediates like pyridynes (the nitrogen analogues of benzynes). chemistryviews.org These are typically generated from dihalopyridines under strong base conditions and react rapidly with nucleophiles. A 2-alkoxy-3-chloropyridine, for example, can be converted into a 3,4-pyridyne intermediate, which then undergoes regioselective addition. chemistryviews.org

Advanced Spectroscopic and Structural Characterization of 2 Cyclobutoxy 5 Methylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. A comprehensive NMR analysis of 2-Cyclobutoxy-5-methylpyridin-3-amine would involve a suite of one- and two-dimensional experiments to confirm its constitution, connectivity, and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Confirmation

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the methine proton of the cyclobutoxy group, and the methylene (B1212753) protons of the cyclobutyl ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide initial evidence for the proposed structure.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carbons of the pyridine ring, the methyl group, and the cyclobutoxy group would be expected at characteristic chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the pyridine ring and the amine group.

Without experimental data, a table of predicted chemical shifts would be purely speculative and has been omitted.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the complete bonding network and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, correlations between the aromatic protons on the pyridine ring and between the protons of the cyclobutyl ring would be expected.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting different structural fragments, for example, by showing a correlation between the methine proton of the cyclobutoxy group and the carbon atom of the pyridine ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation of the cyclobutoxy group relative to the pyridine ring.

A lack of primary experimental data precludes the generation of data tables illustrating these correlations.

Advanced NMR Techniques for Quantitative Analysis and Isotopic Labeling Studies

Further NMR studies could provide more specialized information.

Quantitative NMR (qNMR): This technique could be used to determine the purity of a sample of this compound by comparing the integral of a specific proton signal to that of a certified internal standard.

Isotopic Labeling Studies: The synthesis of isotopically labeled (e.g., with ¹³C or ¹⁵N) analogues of the compound would facilitate more detailed NMR studies, such as mechanistic investigations or metabolic pathway analysis, though no such studies have been reported.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining suitable single crystals of this compound would be a prerequisite for this analysis.

Precise Bond Lengths and Angles Analysis

A successful X-ray crystallographic study would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms, for example, the C-N and C-C bonds within the pyridine ring, the C-O bond of the ether linkage, and the C-C bonds of the cyclobutyl ring.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Torsion Angles: These describe the rotation around chemical bonds and are crucial for understanding the molecule's conformation.

A table of these parameters cannot be provided without an experimentally determined crystal structure.

Conformational Analysis of the Cyclobutoxy Group and Pyridine Ring

The X-ray structure would reveal the solid-state conformation of the molecule. Key aspects to be analyzed would include:

Pyridine Ring Planarity: The degree to which the pyridine ring deviates from planarity.

Cyclobutoxy Group Conformation: The puckering of the four-membered cyclobutyl ring and its orientation relative to the pyridine ring. The torsion angles involving the C-O-C-C linkage would be particularly informative.

In the absence of publicly available experimental data, a detailed analysis of the advanced spectroscopic and structural characteristics of this compound cannot be completed at this time. The methodologies described herein represent the standard approaches that would be necessary to generate such an understanding.

Despite a comprehensive search for scholarly articles, crystallographic data, and spectroscopic studies, no specific experimental data for the compound "this compound" is publicly available. Detailed research findings on its advanced spectroscopic and structural characterization, including intermolecular interactions, crystal packing motifs, high-resolution mass spectrometry, and vibrational spectroscopy, could not be located.

The user's request for an article focusing solely on "this compound" with detailed, scientifically accurate data and research findings cannot be fulfilled at this time due to the absence of published research on the specific characterization topics outlined.

To provide the requested in-depth analysis, published experimental data from techniques such as X-ray crystallography, high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy for this specific compound would be required. Without such data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy and detail stipulated in the instructions.

Computational and Theoretical Chemistry of 2 Cyclobutoxy 5 Methylpyridin 3 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2-Cyclobutoxy-5-methylpyridin-3-amine, DFT calculations can provide valuable insights into its geometry, electronic properties, and chemical reactivity. nih.gov These calculations are typically performed using a functional, such as B3LYP, and a basis set that appropriately describes the electronic distribution of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, molecular orbitals)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule is more reactive. researchgate.net

For this compound, a DFT calculation would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine (B92270) ring. The LUMO is likely to be distributed over the pyridine ring system as well. The specific energy values of the HOMO, LUMO, and the resulting energy gap would quantify the molecule's reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes to show how data from a DFT analysis would be presented. The values are not based on actual calculations for this specific molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 5.5 | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. mdpi.com Green areas represent neutral potential. mdpi.com

For this compound, an MEP analysis would likely show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclobutoxy group, due to their lone pairs of electrons. These sites would be the most probable for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the amino group would likely exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Quantum Chemical Descriptors of Reactivity (e.g., Nucleophilicity Indices, Electrophilicity)

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a more quantitative measure of chemical behavior.

Key descriptors include:

Ionization Potential (IP): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as (IP + EA) / 2. It measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA) / 2. It is related to the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons. physchemres.org

These descriptors for this compound would provide a comprehensive understanding of its reactivity, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table is for illustrative purposes. The values are not based on actual calculations for this specific molecule.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (IP) | -EHOMO | 5.5 - 6.5 | Energy needed to remove an electron. |

| Electron Affinity (EA) | -ELUMO | 1.0 - 2.0 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (IP + EA) / 2 | 3.25 - 4.25 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (IP - EA) / 2 | 1.75 - 2.75 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.9 - 3.0 | Propensity to act as an electrophile. |

Acid-Base Properties and Protonation Equilibria (pKa calculations)

The acid-base properties of this compound are crucial for understanding its behavior in biological and chemical systems. The pKa value, which is the negative logarithm of the acid dissociation constant, quantifies the strength of an acid. For a basic compound like an aminopyridine, the pKa refers to the acidity of its conjugate acid (the protonated form).

Computational methods, particularly DFT combined with continuum solvation models (like CPCM or SMD), can accurately predict pKa values. researchgate.netnih.gov These calculations are typically performed using thermodynamic cycles that relate the gas-phase acidity to the solution-phase pKa. researchgate.net The inclusion of explicit solvent molecules, such as a single water molecule interacting with the basic site, can improve the accuracy of the predictions. researchgate.net

For this compound, there are two primary basic sites: the pyridine ring nitrogen and the exocyclic amino group. Computational pKa calculations would determine which of these sites is more basic and therefore more likely to be protonated at physiological pH. The calculated pKa values would be essential for predicting its charge state in different environments. Studies on substituted pyridines have shown that DFT methods can yield pKa predictions with a mean absolute error of less than one pKa unit. acs.orgscribd.com

Conformational Landscape Exploration of the Cyclobutoxy Moiety

Computational chemistry provides tools to explore the conformational landscape and identify the most stable conformers. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of energy minima, which correspond to stable conformations, and energy barriers to rotation. The relative energies of these conformers can be used to determine their population distribution at a given temperature. The bulkiness of substituents on a ring system significantly influences its conformational preferences.

Computational Elucidation of Reaction Mechanisms and Energetics

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates, and calculate the activation energies associated with each step. This information provides a detailed picture of how a reaction proceeds and what factors control its rate and outcome.

For this compound, computational studies could be used to investigate its reactivity in various transformations, such as electrophilic aromatic substitution or reactions involving the amino group. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, DFT calculations could model the reaction pathway, identify the transition state, and calculate the activation energy, revealing how the substituents on the pyridine ring influence its reactivity. Such studies on related pyridine derivatives have successfully elucidated reaction pathways and stabilized transition states.

Transition State Characterization and Reaction Pathway Mapping

While specific transition state characterization and reaction pathway mapping for this compound are not extensively documented in the public domain, general principles from computational studies on substituted pyridines can be applied to understand its likely reactive behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving such molecules.

For a molecule like this compound, several reaction types are of interest for computational analysis. These include electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and reactions involving the amino and cyclobutoxy groups. A computational study of an SNAr reaction, for instance, would involve identifying the reactants, the nucleophile, the intermediate Meisenheimer complex, and the products. The transition state connecting these species would be located on the potential energy surface as a first-order saddle point. The geometric and energetic properties of this transition state are crucial for determining the reaction kinetics.

A theoretical investigation into the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines has demonstrated that the reaction proceeds through an SNAr mechanism where the initial attack of the nucleophile is the rate-determining step. researchgate.net DFT calculations confirmed that the C-2 carbon is the most electrophilic center in these molecules. researchgate.net By analogy, in this compound, the cyclobutoxy group at the 2-position would influence the electron density of the pyridine ring, and computational analysis could predict the most likely sites for nucleophilic attack.

Reaction pathway mapping for this compound would also consider the conformational flexibility of the cyclobutoxy group and its influence on the transition state energies. The orientation of the cyclobutoxy ring could sterically hinder or facilitate the approach of reactants, a factor that can be quantified through computational modeling.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15-25 | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | Distorted Pyridine Ring | The arrangement of atoms at the highest point of the energy barrier. |

| Imaginary Frequency (cm⁻¹) | -200 to -500 | A negative frequency corresponding to the motion along the reaction coordinate. |

| Key Bond Distances (Å) | Variable | The lengths of bonds being formed and broken in the transition state. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters determined in a computational study of a reaction transition state.

Solvent Effects in Computational Studies

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. Computational studies often employ solvent models to account for these effects. For this compound, both explicit and implicit solvent models could be utilized to provide a comprehensive understanding of its behavior in different media.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity. researchgate.netnih.gov For instance, the calculated stability of different conformers of this compound or the energy of a transition state could vary significantly between a nonpolar solvent like hexane (B92381) and a polar solvent like water.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and water molecules. rsc.org A combined experimental and computational study on chlorinated harmine (B1663883) derivatives demonstrated that such sophisticated methods can accurately model solvent-dependent spectroscopic properties. nih.gov

The choice of solvent can alter the reaction pathway. A polar solvent might stabilize a charged intermediate, thereby lowering the activation energy for a particular step, while a nonpolar solvent might favor a different, less polar pathway. For this compound, the basicity of the amino group and the pyridine nitrogen would be modulated by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Table 2: Predicted Solvation Energies of this compound in Various Solvents (Illustrative)

| Solvent | Dielectric Constant | Predicted Solvation Energy (kcal/mol) |

| Water | 78.4 | -10 to -15 |

| Acetonitrile | 37.5 | -8 to -12 |

| Dichloromethane | 8.9 | -4 to -7 |

| Hexane | 1.9 | -1 to -3 |

Note: These values are illustrative and represent the expected trend of increasing solvation energy with increasing solvent polarity.

Quantitative Structure-Reactivity Relationships (QSAR for non-biological contexts)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity in a non-biological context. For a class of compounds like substituted pyridines, QSAR can be a powerful tool to predict reactivity in various chemical transformations, such as reaction rates or equilibrium constants.

The development of a QSAR model for the reactivity of compounds related to this compound would involve several key steps. First, a dataset of structurally similar pyridine derivatives with experimentally determined reactivity data would be compiled. Next, a set of molecular descriptors for each compound would be calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

Physicochemical descriptors: Such as logP and molar refractivity.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a relationship between the descriptors and the observed reactivity.

For heteroaromatic amines, QSAR studies have been used to predict properties like mutagenicity, which is a form of chemical reactivity. acs.org While this is a biological endpoint, the underlying principles of correlating structural features with reactivity are the same. In a non-biological context, one could develop a QSAR model to predict, for example, the rate of N-alkylation of a series of substituted pyridin-3-amines. In such a model, descriptors related to the electron density on the amino group and steric hindrance around it would likely be significant.

A study on the SNAr reactions of substituted pyridines utilized DFT-calculated reactivity indices, such as the global electrophilicity index, to understand and correlate the reaction rates. researchgate.net This demonstrates the power of combining computational chemistry with QSAR to build predictive models for chemical reactivity.

Table 3: Examples of Molecular Descriptors for QSAR Studies of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Electronic | Mulliken Atomic Charge on N | Nucleophilicity of the nitrogen atom |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Lipophilicity | LogP | Partitioning between octanol (B41247) and water |

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. A robust QSAR model can then be used to predict the reactivity of new, untested compounds like this compound, thereby guiding synthetic efforts and experimental design.

Future Prospects and Advanced Research Avenues for 2 Cyclobutoxy 5 Methylpyridin 3 Amine

Development as a Versatile Chemical Building Block for Complex Molecular Architectures

The strategic placement of functional groups in 2-Cyclobutoxy-5-methylpyridin-3-amine makes it an attractive starting point for the synthesis of more intricate molecules. The amino group provides a reactive handle for a variety of transformations, while the pyridine (B92270) ring itself can participate in numerous coupling and cyclization reactions.

Integration into Novel Heterocyclic Systems

The synthesis of novel heterocyclic compounds is of paramount importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com Substituted aminopyridines are frequently employed as precursors in the construction of fused ring systems and other complex heterocyclic structures. ijrpr.comnih.gov For instance, the amino group of this compound can act as a nucleophile in condensation reactions with various electrophiles to form new rings. One can envision its use in multicomponent reactions, which are efficient strategies for building molecular complexity in a single step. mdpi.comnih.gov

| Potential Heterocyclic System | Synthetic Strategy | Key Reactive Site |

| Imidazopyridines | Condensation with α-haloketones | Amino group and pyridine nitrogen |

| Pyrido[2,3-d]pyrimidines | Reaction with β-dicarbonyl compounds or their equivalents | Amino group and pyridine nitrogen |

| Triazolopyridines | Diazotization of the amino group followed by cyclization | Amino group |

These potential applications are based on established synthetic routes for other aminopyridine derivatives and represent fertile ground for future investigation with this compound.

Precursor for Advanced Functional Materials (e.g., OLEDs, functional nanomaterials, non-biological polymers)

The field of materials science is constantly in search of novel organic molecules with tailored electronic and photophysical properties. Carbazole derivatives, for example, are widely used as host materials in organic light-emitting diodes (OLEDs). researchgate.net The aminopyridine scaffold, with its inherent electronic characteristics, presents an opportunity for the development of new materials. While specific research on this compound in this area is not yet available, the broader class of nitrogen-containing heterocycles is of great interest for such applications.

The unique electronic nature of the aminopyridine ring in this compound could be exploited in the design of:

Organic Light-Emitting Diodes (OLEDs): The aminopyridine core could be functionalized to create novel emitters or host materials. The cyclobutoxy and methyl groups can be used to tune the solubility and film-forming properties of the resulting materials.

Functional Nanomaterials: By incorporating this building block into larger polymeric or supramolecular structures, it may be possible to create nanomaterials with interesting electronic or recognition properties.

Non-biological Polymers: The bifunctional nature of this compound (amino group and the pyridine ring) makes it a potential monomer for the synthesis of novel polymers with unique properties.

Exploration in Advanced Catalytic Systems

The development of novel catalysts is crucial for advancing chemical synthesis. The aminopyridine scaffold is a privileged structure in the design of both organocatalysts and ligands for transition metal catalysis.

Design of Organocatalysts Incorporating the Aminopyridine Scaffold

Asymmetric organocatalysis has become a powerful tool in modern organic synthesis. nih.gov Chiral aminopyridine derivatives have been successfully employed as nucleophilic catalysts in a variety of transformations. The design of new organocatalysts often involves the modification of a basic scaffold to fine-tune its steric and electronic properties. researchgate.netresearchgate.net

The this compound framework could serve as a foundation for a new class of organocatalysts. The amino group can be functionalized with chiral auxiliaries to create a stereoselective environment around the catalytically active pyridine nitrogen. The cyclobutoxy and methyl groups would influence the catalyst's solubility and its steric environment, which could in turn impact the enantioselectivity of the catalyzed reactions.

| Potential Organocatalyst Type | Design Strategy | Target Reactions |

| Chiral 4-Dialkylaminopyridine (DMAP) Analogs | Functionalization of the exocyclic amino group | Acylations, silylations, and related reactions |

| Bifunctional Catalysts | Introduction of a hydrogen-bond donor moiety | Michael additions, aldol (B89426) reactions |

Ligand Design for Transition Metal Catalysis

Aminopyridine derivatives are versatile ligands in transition metal catalysis due to the presence of two potential coordination sites: the pyridine nitrogen and the exocyclic amino group. vot.plresearchgate.net These ligands can be tailored to influence the reactivity and selectivity of a metal center. rsc.orgresearchgate.netrsc.org The specific substitution pattern of this compound offers a unique steric and electronic profile that could lead to novel catalytic activities.

The design of ligands based on this scaffold could lead to advancements in:

Cross-Coupling Reactions: The development of new ligands for palladium, nickel, or copper-catalyzed cross-coupling reactions is an ongoing area of research.

Asymmetric Catalysis: Chiral ligands derived from this compound could be used to induce enantioselectivity in a variety of metal-catalyzed transformations.

Polymerization Catalysis: Aminopyridinato ligands have been explored in the context of olefin polymerization. vot.pl

Innovation in Sustainable Synthetic Methodologies for Aminopyridine Derivatives

The principles of green chemistry are increasingly important in modern chemical synthesis. nih.gov This includes the development of more efficient and environmentally friendly methods for the preparation of valuable chemical building blocks like aminopyridines. Research in this area could focus on both the synthesis of this compound itself and its use in greener synthetic transformations.

Future research in this area could explore:

Catalytic Amination Reactions: Developing catalytic methods to introduce the amino group onto the pyridine ring, avoiding the use of stoichiometric reagents.

Use of Greener Solvents: Exploring the synthesis of aminopyridine derivatives in more environmentally benign solvents like water or bio-based solvents.

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the synthesis of complex molecules from this compound, which can reduce waste and improve efficiency. researchgate.netnih.gov

Synergistic Experimental and Computational Research Paradigms in Aminopyridine Chemistry

The future of drug discovery and materials science involving novel aminopyridine derivatives, such as this compound, is increasingly reliant on the integration of experimental synthesis and testing with advanced computational modeling. This synergistic paradigm allows for a more rapid, cost-effective, and insightful exploration of a compound's potential. By combining theoretical predictions with empirical data, researchers can accelerate the development pipeline, from initial design to functional application.

At its core, this integrated approach uses computational chemistry to guide and interpret experimental research. Theoretical studies, including methods like Density Functional Theory (DFT) and molecular docking, can predict the physicochemical properties, reactivity, and biological activity of a molecule before it is ever synthesized in a lab. researchgate.net These predictions provide a rational basis for designing synthetic routes and prioritizing which derivatives are most likely to exhibit desired characteristics.

For a molecule like this compound, computational tools can model its interaction with specific biological targets, such as enzymes or receptors, which is a common application for the broader aminopyridine class. nih.govmdpi.com For instance, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a target protein, offering insights into its potential mechanism of action. mdpi.com This in silico screening helps to filter and prioritize candidates for further experimental investigation. mdpi.com

Conversely, experimental results are crucial for validating and refining the computational models. The synthesis of this compound and its analogs, followed by in vitro assays to measure biological activity, provides real-world data that can be compared against theoretical predictions. nih.gov When discrepancies arise, the computational models can be adjusted and improved, leading to a more accurate predictive framework for future investigations. This iterative cycle of prediction, synthesis, testing, and refinement is the hallmark of a successful synergistic research program.

This approach has been effectively used in the broader study of aminopyridine derivatives for various applications, including the development of new antimicrobial agents. nih.govmdpi.comresearchgate.net Research has shown that results from molecular docking studies can align well with experimental data on antibacterial potency, demonstrating the predictive power of such models. nih.govmdpi.com

The table below illustrates a hypothetical workflow integrating these paradigms for the investigation of this compound as a potential enzyme inhibitor.

| Phase | Computational Task | Guiding Question | Experimental Action | Feedback to Model |

| 1. Target Identification | Molecular Docking & Simulation | What is the binding affinity of the compound to Target Enzyme X? | N/A | N/A |

| 2. Synthesis & Validation | Quantum Mechanics (DFT) | What is the most stable conformation and reactivity profile? | Synthesize compound and confirm structure via NMR & Mass Spectrometry. mdpi.com | Correlate predicted spectral data with experimental results to validate the model. |

| 3. Biological Screening | QSAR Modeling | How do structural modifications affect predicted activity? | Perform in vitro enzyme inhibition assays (e.g., IC₅₀ determination). | Use IC₅₀ values to refine the Quantitative Structure-Activity Relationship (QSAR) model. |

| 4. Lead Optimization | In Silico Derivative Design | Which novel derivatives show enhanced predicted binding? | Synthesize and test the most promising derivatives identified by the model. | Further refine the model with new experimental data for the next design cycle. |

This integration not only accelerates the discovery process but also deepens the fundamental understanding of the molecular interactions that govern a compound's function. The application of these synergistic strategies holds significant promise for unlocking the full potential of specialized aminopyridine compounds like this compound in medicine and beyond.

The following table summarizes the key techniques and their respective roles in this integrated research model.

| Technique Type | Specific Method | Role in Research Paradigm |

| Computational | Density Functional Theory (DFT) | Predicts electronic structure, stability, and reactivity. researchgate.net |

| Molecular Docking | Simulates binding of the molecule to a biological target. nih.govmdpi.com | |

| ADME-T Prediction | Forecasts pharmacokinetic properties and potential toxicity. nih.gov | |

| Quantitative Structure-Activity Relationship (QSAR) | Models the correlation between chemical structure and biological activity. | |

| Experimental | Multicomponent Reactions | Efficiently synthesizes a library of aminopyridine derivatives. nih.gov |

| Spectroscopic Analysis (NMR, FTIR) | Confirms the chemical structure of synthesized compounds. researchgate.net | |

| In Vitro Biological Assays | Measures the functional activity of the compound (e.g., enzyme inhibition, antimicrobial potency). mdpi.com | |

| X-ray Crystallography | Determines the precise three-dimensional structure of the molecule or its complex with a target. |

By leveraging the strengths of both computational and experimental approaches, the exploration of this compound and related aminopyridines can proceed with greater precision and efficiency, paving the way for novel discoveries.

Q & A

Q. What synthetic strategies are effective for synthesizing 2-Cyclobutoxy-5-methylpyridin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives with ether substituents, such as this compound, typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-Cyclopropoxy-2-methoxypyridin-3-amine are synthesized by reacting halogenated pyridines (e.g., 3-amino-4-methoxypyridine) with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF . Key optimization parameters include:

- Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation.

- Catalysts : Use of transition-metal catalysts (e.g., CuI) for Ullmann-type couplings if direct substitution is inefficient.

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated via HPLC or TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclobutoxy group integration. For example, methoxy and cyclobutoxy protons show distinct splitting patterns in the δ 3.5–4.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₄N₂O).

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclobutoxy group in medicinal chemistry applications?

The cyclobutoxy group’s strained ring system may influence binding affinity in drug-target interactions. Computational approaches include:

- Density Functional Theory (DFT) : To calculate bond dissociation energies and assess ring stability under physiological conditions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify conformational preferences.

- Docking Studies : Compare cyclobutoxy derivatives with bulkier substituents (e.g., cyclopropoxy) to evaluate steric effects .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

- Multi-Technique Validation : Cross-check NMR data with X-ray structures refined via SHELX programs, which are robust for small-molecule crystallography .

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at different temperatures.

- Solid-State NMR : Compare with solution-phase data to identify lattice effects .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., -20°C vs. 25°C) .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biological systems?

- Analog Synthesis : Modify substituents (e.g., replacing cyclobutoxy with cyclopentoxy) to assess steric/electronic effects on activity.

- Enzyme Assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence-based assays.

- Metabolic Stability : Use liver microsomes to compare metabolic half-lives of derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyridine derivatives?

- Reaction Reproducibility : Ensure consistent reagent purity (e.g., anhydrous solvents, fresh catalysts).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry.

- Scale-Dependent Effects : Pilot small-scale reactions (<1 mmol) before scaling up, as heat transfer and mixing efficiency vary .

Q. What steps mitigate variability in biological assay results for this compound?

- Standardized Protocols : Use internal controls (e.g., reference inhibitors) in each assay plate.

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess statistical significance.

- Solvent Controls : Verify that DMSO (common solvent) does not exceed 0.1% v/v to avoid cytotoxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.